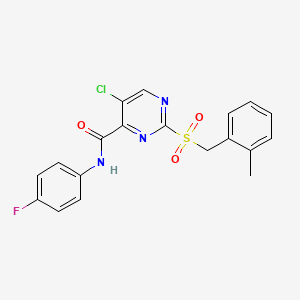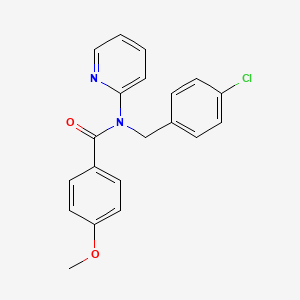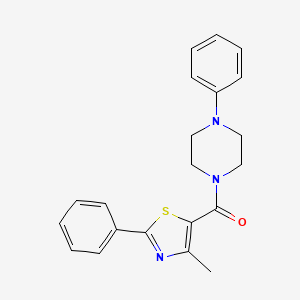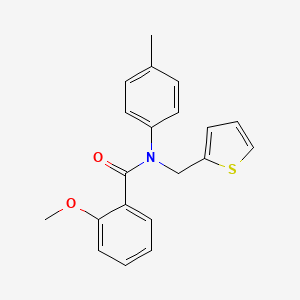![molecular formula C23H22ClN3O3S B11364502 2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11364502.png)
2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Exhibiting a range of biological activities, such as antimicrobial and antitumor effects.
Uniqueness
2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its structural complexity allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22ClN3O3S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-12-15(2)25-23(31-13-20(28)26-17-6-4-16(24)5-7-17)21(14)22(29)27-18-8-10-19(30-3)11-9-18/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
PKALZNNTSZVPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)OC)SCC(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11364441.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11364458.png)
![methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B11364462.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364466.png)

![Ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11364478.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide](/img/structure/B11364482.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11364500.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11364508.png)
